2,2-Dimethyl-N-(4-methylpentyl)thietan-3-amine
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Overview
Description
2,2-Dimethyl-N-(4-methylpentyl)thietan-3-amine is a chemical compound with the molecular formula C₁₁H₂₃NS and a molecular weight of 201.37 g/mol . It is a thietane derivative, which is a class of aliphatic four-membered thiaheterocycles. Thietanes are known for their unique structural properties and reactivity, making them valuable in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-N-(4-methylpentyl)thietan-3-amine can be achieved through several methods. One traditional route involves the intermolecular double substitution (cyclic thioetherification) of 1,3-dihaloalkanes or sulfonates of 3-haloalkan-1-ols with sodium sulfide . Another method includes the intramolecular substitution of 3-mercaptoalkyl halides or sulfonates . Additionally, photochemical [2 + 2] cycloadditions (thia-Paternò–Büchi reactions) of alkenes and thiocarbonyl compounds are also used to synthesize thietanes .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-N-(4-methylpentyl)thietan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thietane ring to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom or the amine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
2,2-Dimethyl-N-(4-methylpentyl)thietan-3-amine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of sulfur-containing compounds and heterocycles.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-N-(4-methylpentyl)thietan-3-amine involves its interaction with molecular targets and pathways. The compound’s thietane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways and exert specific effects .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylthietane: A simpler thietane derivative with similar structural properties.
N-(4-Methylpentyl)thietan-3-amine: A related compound with a different substitution pattern on the thietane ring.
Uniqueness
2,2-Dimethyl-N-(4-methylpentyl)thietan-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thietane ring with a branched alkyl chain and an amine group makes it a versatile compound for various applications .
Properties
Molecular Formula |
C11H23NS |
---|---|
Molecular Weight |
201.37 g/mol |
IUPAC Name |
2,2-dimethyl-N-(4-methylpentyl)thietan-3-amine |
InChI |
InChI=1S/C11H23NS/c1-9(2)6-5-7-12-10-8-13-11(10,3)4/h9-10,12H,5-8H2,1-4H3 |
InChI Key |
VETDJBSATWWYMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCNC1CSC1(C)C |
Origin of Product |
United States |
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